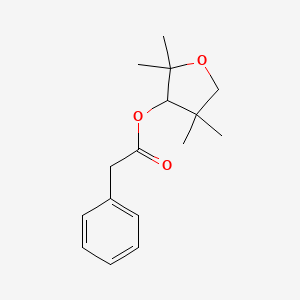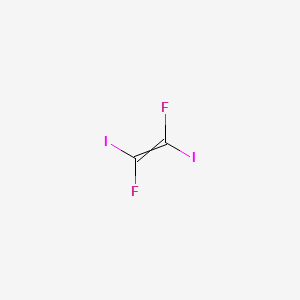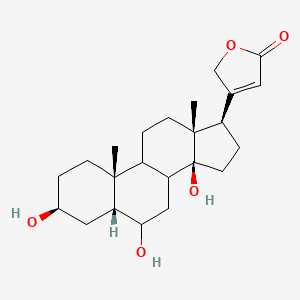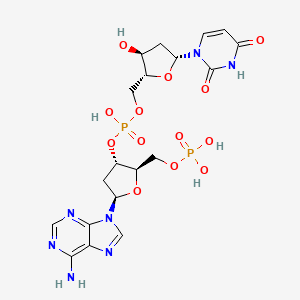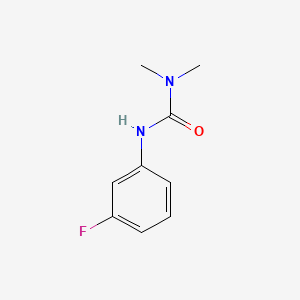
Urea, 3-(m-fluorophenyl)-1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 3-(m-fluorophenyl)-1,1-dimethyl- is a fluorinated organic compound. The presence of the fluorine atom in its structure imparts unique properties, making it valuable in various scientific and industrial applications. This compound is part of a broader class of fluorinated ureas, which are known for their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(m-fluorophenyl)-1,1-dimethyl- typically involves the reaction of 3-(m-fluorophenyl) isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(m-fluorophenyl) isocyanate+dimethylamine→Urea, 3-(m-fluorophenyl)-1,1-dimethyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 3-(m-fluorophenyl)-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Urea, 3-(m-fluorophenyl)-1,1-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Urea, 3-(m-fluorophenyl)-1,1-dimethyl- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 3-(m-chlorophenyl)-1,1-dimethyl-
- Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
- Urea, 3-(m-bromophenyl)-1,1-dimethyl-
Uniqueness
The presence of the fluorine atom in Urea, 3-(m-fluorophenyl)-1,1-dimethyl- imparts unique properties such as increased stability, enhanced binding affinity, and specific reactivity patterns. These characteristics distinguish it from other similar compounds and make it valuable in various applications.
Propriétés
Numéro CAS |
330-39-2 |
|---|---|
Formule moléculaire |
C9H11FN2O |
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |
Clé InChI |
ANWCBSUPTRJETC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




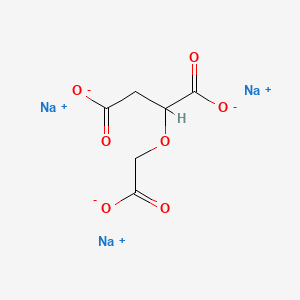
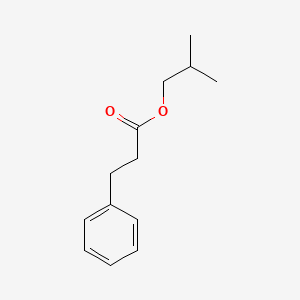



![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
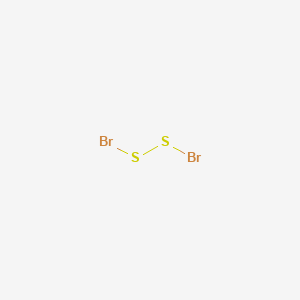
![2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate](/img/structure/B13739810.png)
